molecular formula C15H18N4O2 B2898927 N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide CAS No. 1797814-98-2

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide

Cat. No.: B2898927
CAS No.: 1797814-98-2
M. Wt: 286.335
InChI Key: PSUYHUUUKHUKNY-UHFFFAOYSA-N
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Description

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide is an organic compound that features a pyrimidine ring substituted with a dimethylamino group and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and formaldehyde.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.

    Attachment of the Methoxybenzamide Moiety: The final step involves coupling the pyrimidine derivative with 4-methoxybenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group or the methoxybenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Dimethylamine in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may act as an inhibitor of protein kinases, which are crucial for cell signaling and growth.

Comparison with Similar Compounds

Similar Compounds

  • N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-hydroxybenzamide
  • N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-chlorobenzamide
  • N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-nitrobenzamide

Uniqueness

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its analogs with different substituents on the benzamide moiety.

Properties

IUPAC Name

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-19(2)15-16-9-8-12(18-15)10-17-14(20)11-4-6-13(21-3)7-5-11/h4-9H,10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUYHUUUKHUKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)CNC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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